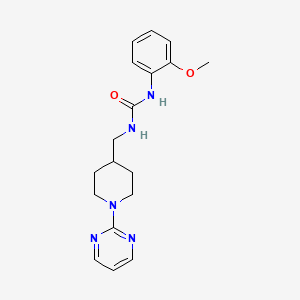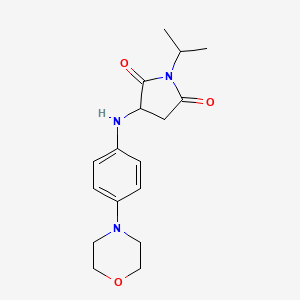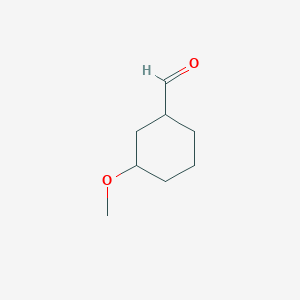
3-Methoxycyclohexane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of 3-Methoxycyclohexane-1-carbaldehyde consists of 24 atoms, including 14 Hydrogen atoms, 8 Carbon atoms, and 2 Oxygen atoms . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of this compound have been created .科学的研究の応用
Analytical Chemistry Applications
- Automated Atmospheric Formaldehyde Detection : 1,3-Cyclohexanedione, related to 3-Methoxycyclohexane-1-carbaldehyde, was used in a method for the automated, near real-time fluorometric determination of atmospheric formaldehyde. This method achieved high selectivity and a broad linear dynamic range for formaldehyde detection over three orders of magnitude, indicating its potential for environmental monitoring (Fan & Dasgupta, 1994).
Photophysical Properties
- Excited-State Intramolecular Proton Transfer : A study explored the photophysical properties of 1-methoxypyrene-2-carbaldehyde, demonstrating significant differences in photophysical behaviors due to intramolecular hydrogen bonds, which induce structural alterations upon excitation. This research provides insights into the excited-state dynamics and potential applications in designing new photonic materials (Yin et al., 2016).
Biocatalysis
- Substrate Conversion by Hydroxynitrile Lyase : Diels–Alder reaction-derived compounds, including 2-methoxycyclohex-3-enecarbaldehyde, were used as substrates for hydroxynitrile lyase catalysis. This research underscores the utility of these compounds in biocatalytic applications, offering a pathway to synthesize cyanohydrins from α- and β-oxygenated aldehydes (Avi et al., 2009).
Synthetic Chemistry
- Methanolysis of Bicyclo[3.1.0]hexane : A study on the methanolysis of activated cyclopropanes yielded 4-methoxycyclohexane under acidic conditions and 3-methoxymethylcyclopentanone under basic conditions, illustrating the versatility of methoxy-substituted compounds in organic synthesis (Lim, Mcgee, & Sieburth, 2002).
Safety and Hazards
The safety data sheet for a similar compound, 3-methylcyclohexane-1-carbaldehyde, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .
特性
IUPAC Name |
3-methoxycyclohexane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-10-8-4-2-3-7(5-8)6-9/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHHGYPLYABTEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxycyclohexane-1-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


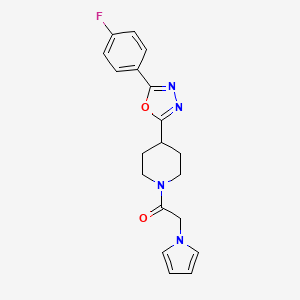
![10-(4-Ethoxyphenyl)-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2705767.png)
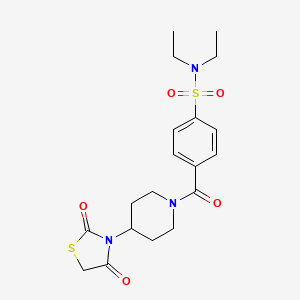
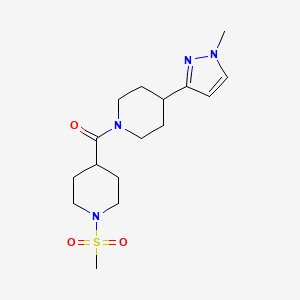
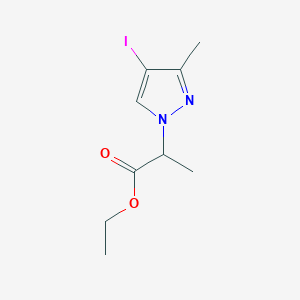
![2,4-Dimethyl-5-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2705772.png)
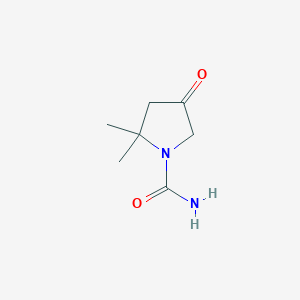
![(2Z)-2-[(2,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2705778.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2705779.png)
![N~6~-(2-cyclohex-1-en-1-ylethyl)-N~4~-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2705780.png)
![Methyl 2-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2705781.png)
